molecular formula C12H8BrNO3S B2991656 3-(4-Bromobenzamido)thiophene-2-carboxylic acid CAS No. 884534-46-7

3-(4-Bromobenzamido)thiophene-2-carboxylic acid

Cat. No.: B2991656
CAS No.: 884534-46-7
M. Wt: 326.16
InChI Key: ZYSJJWWEKZMADT-UHFFFAOYSA-N
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Description

3-(4-Bromobenzamido)thiophene-2-carboxylic acid is an organic compound with the molecular formula C12H8BrNO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid typically involves the following steps:

    Formation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride (SOCl2) under reflux conditions.

    Amidation: The 4-bromobenzoyl chloride is then reacted with thiophene-2-carboxamide in the presence of a base such as triethylamine (TEA) to form 3-(4-bromobenzamido)thiophene-2-carboxamide.

    Hydrolysis: Finally, the amide is hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobenzamido)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups via nucleophilic aromatic substitution.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiophenes.

    Coupling Reactions: The carboxylic acid group can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters under basic conditions.

Major Products

    Substitution: Products with various substituents replacing the bromine atom.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-(4-Bromobenzamido)thiophene-2-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer or inflammatory diseases.

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Chemistry: The compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzamido)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding, π-π stacking, and halogen bonding, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog without the bromobenzamido group.

    4-Bromo-2-thiophenecarboxylic acid: Similar structure but lacks the amido group.

    3-(4-Chlorobenzamido)thiophene-2-carboxylic acid: Chlorine instead of bromine.

Uniqueness

3-(4-Bromobenzamido)thiophene-2-carboxylic acid is unique due to the presence of both the bromobenzamido and carboxylic acid groups, which provide a combination of reactivity and functionality not found in simpler analogs

Properties

IUPAC Name

3-[(4-bromobenzoyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrNO3S/c13-8-3-1-7(2-4-8)11(15)14-9-5-6-18-10(9)12(16)17/h1-6H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSJJWWEKZMADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(SC=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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